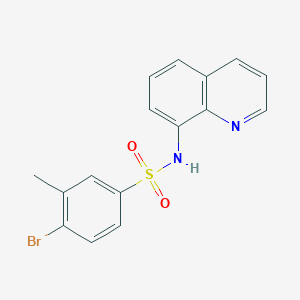

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide

Description

4-Bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a quinolin-8-yl amine group attached to a brominated and methyl-substituted benzene ring. The bromine atom at the para position of the benzene ring and the methyl group at the meta position contribute to its electronic and steric properties, which influence binding interactions with biological targets .

Properties

IUPAC Name |

4-bromo-3-methyl-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c1-11-10-13(7-8-14(11)17)22(20,21)19-15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDPVMARZRAUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination of 3-methylbenzenesulfonamide followed by coupling with quinoline derivatives. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The quinoline ring system is known to interact with DNA and proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on COX-2 Inhibition and Solubility

- Para-Substituents : Methoxy (1c) shows the highest COX-2 inhibition (47.1% at 20 μM) among reported analogs, suggesting electron-donating groups enhance activity. Bromo (1d) and chloro (1e) substituents, being electron-withdrawing, may reduce potency, though direct data for 1d is lacking .

- Solubility : All analogs exhibit poor solubility at 50 μM, limiting bioavailability compared to celecoxib .

Metal Complexation and Structural Modifications

Quinoline-sulfonamide derivatives are known to form metal complexes, which can alter their pharmacological profiles:

- N-(quinolin-8-yl)-4-chloro-benzenesulfonamide forms stable complexes with Zn²⁺, Cd²⁺, and Cu²⁺, enhancing structural rigidity .

- Pyridine-Sulfonamide Analogs: 4-Amino-N-(quinolin-8-yl)pyridine-3-sulfonamides () demonstrate anticancer activity, highlighting the importance of the sulfonamide scaffold’s position (pyridine vs. benzene). The benzene ring in the target compound may offer greater hydrophobicity, favoring membrane penetration .

Physicochemical and Spectroscopic Properties

- ¹H-NMR Shifts : In semicarbazide derivatives (e.g., compound 9), NH protons resonate at 8.67–9.10 ppm, while cyclized thiadiazole analogs (e.g., compound 10) show shifts at 7.28 ppm, indicating altered hydrogen bonding . The bromo and methyl groups in the target compound likely perturb electronic environments, affecting NMR profiles and solubility.

- Hydrophobic Interactions : Molecular dynamics simulations of triazolo-pyridine sulfonamides () reveal stable hydrophobic interactions with enzymes. The bromo and methyl groups in the target compound may similarly enhance hydrophobic binding, though steric bulk could reduce affinity .

Biological Activity

4-Bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a quinoline ring system, with a bromine atom and a methyl group contributing to its unique properties. The presence of the quinoline moiety is significant, as it is known to interact with various biological targets, including DNA and proteins.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of 3-methylbenzenesulfonamide followed by coupling with quinoline derivatives. Reaction conditions often require catalysts like palladium and bases such as potassium carbonate to facilitate these processes.

The biological activity of this compound is attributed to its ability to modulate specific molecular pathways. It may inhibit certain enzymes or receptors, affecting various biological processes. The quinoline structure allows for interactions with critical biomolecules, which can lead to therapeutic effects against diseases like cancer and infections .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that related quinoline derivatives can inhibit cell proliferation in various cancer cell lines, demonstrating IC50 values in the nanomolar range . The mechanism often involves the inhibition of proteins that regulate cell cycle progression and apoptosis.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in inflammatory processes. For instance, it has been suggested that sulfonamide derivatives can inhibit lipoxygenases (LOX), which are implicated in inflammation and cancer progression. This inhibition can lead to reduced production of inflammatory mediators, thereby exerting anti-inflammatory effects .

Case Studies

Case Study 1: Inhibition of Lipoxygenases

A study evaluated the potency of various sulfonamide compounds against 12-lipoxygenase (12-LOX), finding that certain modifications to the sulfonamide structure enhanced selectivity and potency. The results indicated that compounds with a quinoline moiety showed improved inhibition compared to their non-quinoline counterparts .

Case Study 2: Anticancer Efficacy

In another study, a derivative similar to this compound was tested against multiple cancer cell lines, revealing significant cytotoxicity with IC50 values as low as 0.3 μM. This highlights the potential of this class of compounds in cancer therapeutics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Theoretical studies using computational models have suggested favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound. These studies indicate good permeability across biological membranes and low toxicity profiles in preliminary assessments .

Comparative Analysis

| Compound Name | Anticancer Activity | Enzyme Inhibition | Pharmacokinetic Properties |

|---|---|---|---|

| This compound | Significant (IC50 ~ 0.3 μM) | Inhibits LOX | Favorable ADME properties |

| Related Quinoline Derivative | Moderate (IC50 ~ 0.5 μM) | Moderate inhibition | Variable ADME properties |

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-3-methyl-N-(quinolin-8-yl)benzene-1-sulfonamide, and what critical reaction conditions must be controlled?

The synthesis involves three key steps:

- Quinoline core formation : Achieved via Skraup synthesis using aniline derivatives, glycerol, and sulfuric acid under controlled heating (100–120°C) .

- Sulfonamide introduction : React quinoline-8-amine with benzene-1-sulfonyl chloride in the presence of pyridine to activate the amine .

- Bromination and methylation : Electrophilic substitution at the 4- and 3-positions of the benzene ring using bromine (1.05 equiv) and methylating agents (e.g., CH₃I), respectively. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. How is the quinoline moiety synthesized and functionalized in this compound?

The quinoline core is synthesized through the Skraup reaction, which cyclizes aniline derivatives with glycerol and sulfuric acid. Functionalization includes:

- Sulfonylation : Reaction with sulfonyl chloride at the 8-position of quinoline under basic conditions (pyridine, 0–5°C) to avoid side reactions .

- Regioselective bromination : Directed by electron-withdrawing groups (e.g., sulfonamide) using Br₂ in dichloromethane .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Use PPE (nitrile gloves, goggles) and work under a fume hood.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose via hazardous waste protocols. Preliminary ecotoxicological assessments (e.g., Daphnia magna acute toxicity tests) are advised due to insufficient data .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and regioselectivity of this sulfonamide?

Microwave irradiation (100°C, 15 min) accelerates reaction kinetics, reducing side products. Key parameters:

- Solvent: Acetonitrile enhances polar intermediate stability.

- Catalyst: Indium trichloride (0.2 equiv) directs bromine substitution .

- Monitoring: Use TLC (Rf = 0.3 in hexane/EtOAc 3:1) to track progress .

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound, particularly substituent positioning?

- ¹H/¹³C NMR : Aromatic proton splitting patterns (e.g., doublets at δ 7.93 ppm) confirm bromine placement. Methyl groups appear as singlets (δ 2.35 ppm) .

- X-ray crystallography : Resolves absolute configuration; sulfonamide torsion angles (120–135°) validate steric effects .

- HRMS : Exact mass (m/z 435.02 [M+H]⁺) confirms molecular formula .

Q. How do solvent polarity and catalyst selection influence sulfonamide coupling efficiency?

- Solvents : Polar aprotic solvents (DMF, acetonitrile) stabilize sulfonyl chloride intermediates, improving coupling yields (>75%) .

- Catalysts : Pyridine (2.0 equiv) scavenges HCl, while DMAP (0.1 equiv) accelerates nucleophilic attack .

Q. How can competing side reactions during bromination be minimized?

- Temperature control : Low temperatures (0–5°C) suppress di-bromination .

- Quenching : Excess Br₂ is neutralized with Na₂S₂O₃, followed by aqueous Na₂CO₃ extraction .

Q. How should researchers address the lack of ecotoxicological data for environmental risk assessments?

- Conduct standardized OECD tests: Algal growth inhibition (OECD 201), Daphnia acute toxicity (OECD 202) .

- Use QSAR models (ECOSAR) to predict log Kow (3.8) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.